molecular formula C6H6BrNO B182750 2-Amino-5-bromophenol CAS No. 38191-34-3

2-Amino-5-bromophenol

Cat. No.: B182750
CAS No.: 38191-34-3
M. Wt: 188.02 g/mol
InChI Key: DRQWUAAWZFIVTF-UHFFFAOYSA-N
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Description

2-Amino-5-bromophenol is an organic compound with the molecular formula C6H6BrNO. It is a derivative of phenol, where the hydrogen atoms at positions 2 and 5 on the benzene ring are replaced by an amino group and a bromine atom, respectively. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry .

Scientific Research Applications

2-Amino-5-bromophenol has several applications in scientific research:

Safety and Hazards

2-Amino-5-bromophenol is associated with several hazard statements, including H302, H315, H319, H332, and H335 . These indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing its dust, mist, gas, or vapours, and avoiding contact with skin and eyes . It is recommended to use personal protective equipment and ensure adequate ventilation .

Mechanism of Action

    Target of Action

      Primary Targets : 2-Amino-5-bromophenol is a chemical compound with the molecular formula

      C6H6BrNO\text{C}_6\text{H}_6\text{BrNO}C6​H6​BrNO

      . While specific protein targets haven’t been extensively studied, it likely interacts with cellular proteins involved in various biological processes.

Environmental context plays a crucial role in its action .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 2-Amino-5-bromophenol involves the reaction of N-(4-bromo-2-hydroxyphenyl)acetamide with hydrochloric acid in ethanol at 100°C for 3 hours. The mixture is then treated with sodium carbonate, and the ethanol is removed under reduced pressure . The residue is extracted with dichloromethane, dried, and concentrated to yield the product.

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 2-Amino-4-bromophenol
  • 2-Amino-6-bromophenol
  • 4-Bromo-2-hydroxyaniline

Comparison: 2-Amino-5-bromophenol is unique due to the specific positioning of the amino and bromine groups, which influences its reactivity and interaction with other molecules. Compared to its isomers, such as 2-Amino-4-bromophenol and 2-Amino-6-bromophenol, it exhibits different chemical and biological properties, making it suitable for specific applications .

Properties

IUPAC Name

2-amino-5-bromophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO/c7-4-1-2-5(8)6(9)3-4/h1-3,9H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRQWUAAWZFIVTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80558877
Record name 2-Amino-5-bromophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80558877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38191-34-3
Record name 2-Amino-5-bromophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38191-34-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-5-bromophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80558877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-5-bromophenol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-5-bromophenol
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
2-Amino-5-bromophenol

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